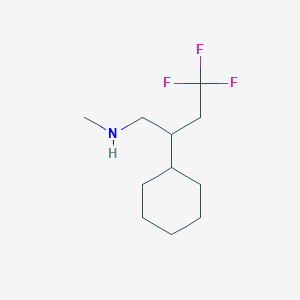

2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine

Description

Properties

IUPAC Name |

2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F3N/c1-15-8-10(7-11(12,13)14)9-5-3-2-4-6-9/h9-10,15H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWYRLSLHSJQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC(F)(F)F)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine (CAS No. 2021648-89-3) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C12H18F3N

- Molecular Weight : 231.27 g/mol

The biological activity of 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing pathways associated with mood regulation and cognitive function.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

-

Neuropharmacological Effects :

- The compound has shown promise in modulating neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood disorders.

- Studies indicate potential anxiolytic and antidepressant-like effects in animal models.

-

Antimicrobial Activity :

- Preliminary tests have indicated that 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine exhibits antimicrobial properties against various bacterial strains.

- Minimum inhibitory concentration (MIC) values suggest moderate bioactivity against gram-positive bacteria.

-

Toxicological Profile :

- Toxicity assessments reveal a favorable profile with no significant cytotoxic effects at therapeutic concentrations.

- Further studies are required to establish a comprehensive safety profile.

Data Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Neuropharmacological | Anxiolytic effects | |

| Antimicrobial | MIC = 250 µg/mL | |

| Cytotoxicity | Non-cytotoxic |

Case Study 1: Neuropharmacological Evaluation

A study conducted on rodents assessed the anxiolytic properties of 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine. The results indicated a significant reduction in anxiety-like behaviors when administered at doses of 10 mg/kg compared to control groups.

Case Study 2: Antimicrobial Screening

In vitro testing against Staphylococcus aureus revealed an MIC of 250 µg/mL, indicating moderate antibacterial activity. This suggests potential applications in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine with analogous compounds based on substituents, molecular weight, and functional groups. Data are derived from , and 5:

Key Structural and Functional Differences

(a) Backbone and Ring Systems

- The target compound’s butan-1-amine backbone differs from Dinex’s phenolic ring, which lacks an aliphatic chain but includes nitro groups for reactivity .

- N-[(1R,2R)-2-Aminocyclohexyl]-...thiourea (CAS 860994-58-7) shares a cyclohexylamine group but incorporates a thiourea linker and aromatic fluorination, enabling distinct binding interactions .

(b) Fluorination Patterns

- The -CF3 group in the target compound contrasts with bis(trifluoromethyl)phenyl substituents in CAS 860994-58-5.

(c) Amine Functionalization

- The N-methyl tertiary amine in the target compound reduces hydrogen-bonding capacity compared to primary amines like cis-2-amino-1-cyclopentanecarboxamide .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine typically involves:

- Introduction of the trifluoromethyl group at the terminal position of the butyl chain.

- Formation or introduction of the cyclohexyl substituent at the 2-position.

- Installation of the N-methyl amine group at the 1-position of the butane chain.

These steps often require multi-step synthetic routes involving fluorinated intermediates, amination reactions, and selective reductions or substitutions.

Preparation via Fluorinated Alkylation and Amination

One common approach is the nucleophilic substitution of fluorinated alkyl halides with amines, followed by functional group transformations to install the cyclohexyl group.

Step 1: Synthesis of 4,4,4-trifluorobutyl intermediates

Starting from commercially available or synthesized 4,4,4-trifluorobutyl halides (e.g., 4,4,4-trifluorobutyl bromide), alkylation of amines can be performed. For example, N-methyl amines can be alkylated with 4,4,4-trifluorobutyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile) to yield N-methyl-4,4,4-trifluorobutan-1-amine derivatives.Step 2: Introduction of the cyclohexyl substituent at the 2-position

This can be achieved by using cyclohexyl-substituted precursors or by functionalizing the intermediate amine via alkylation or reductive amination with cyclohexanone derivatives.Step 3: Purification and isolation

After reaction completion, the organic layer is typically washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. Purification is often achieved by silica gel chromatography.

Example from literature:

A related synthesis of trifluoromethylated amines involved the reaction of N-benzylmethylamine with 1-bromo-4-fluorobutane under K2CO3 and MeCN at 60 °C for extended periods (~48 h), followed by aqueous workup and chromatographic purification to yield fluoroalkyl amines.

Reduction of Trifluoromethylated Amides to Amines

An alternative method involves preparing trifluoromethylated amides followed by reduction to the corresponding amines:

Step 1: Formation of trifluoromethylated amide

The amide precursor, such as N-methyl-4,4,4-trifluorobutanamide, can be synthesized by coupling trifluoromethylated acid derivatives with methylamine.Step 2: Reduction to amine

The amide is reduced using borane reagents (e.g., borane-dimethyl sulfide complex) in dry tetrahydrofuran (THF) at reflux conditions. The reaction mixture is then quenched with methanol and water, followed by extraction and purification to yield the trifluoromethylated amine.

This method allows for the introduction of the N-methyl amine functionality while preserving the trifluoromethyl group.

Catalytic Asymmetric Synthesis Approaches

For chiral variants of such amines, catalytic asymmetric synthesis methods have been developed:

Nickel-catalyzed asymmetric reductive amination of ketones or aldehydes bearing trifluoromethyl groups can yield enantioenriched amines with cyclohexyl substituents.

The use of chiral ligands and controlled reaction conditions enables selective formation of the desired stereoisomer of 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine.

Representative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | N-methylamine, 4,4,4-trifluorobutyl bromide, K2CO3, MeCN, 60 °C, 48 h | 70-80 | Straightforward, requires long reaction time |

| Amide reduction | N-methyl trifluorobutyramide, borane-dimethyl sulfide, THF, reflux, 2 h | 75-85 | Efficient for preserving trifluoromethyl group |

| Catalytic asymmetric reductive amination | Nickel catalyst, chiral ligand, trifluoromethyl ketone, hydride source | Variable | Enables chiral amine synthesis |

Research Findings and Notes

The trifluoromethyl group is stable under the conditions used for amination and reduction, allowing for selective functionalization without defluorination.

Borane reductions are mild and effective for converting trifluoromethylated amides to amines without affecting the cyclohexyl ring or trifluoromethyl group.

Catalytic asymmetric methods are still under development for this class of compounds but show promise for producing enantioenriched amines with high selectivity.

Purification typically involves aqueous workup, drying over sodium sulfate, and silica gel chromatography to obtain pure products.

The presence of trifluoromethyl groups often enhances the compound's pharmacological properties, making these synthetic routes valuable for medicinal chemistry applications.

Q & A

Q. What are the optimal synthetic routes for 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine, considering steric and electronic effects?

To synthesize this compound, multi-step approaches are typically required. A plausible route involves:

- Nucleophilic substitution : Introduce the trifluoromethyl group via fluorination of a precursor ketone or alcohol under conditions like SF₄ or Ruppert-Prakash reagents.

- Cyclohexyl group incorporation : Utilize Grignard or organozinc reagents to add the cyclohexyl moiety, ensuring steric hindrance is minimized by using bulky ligands (e.g., TMEDA) .

- Methylation : Perform reductive amination or alkylation with methyl iodide, controlling pH to avoid over-alkylation.

Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) and reaction temperatures (0–60°C) to balance reactivity and stability .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ ≈ -60 to -80 ppm). ¹H/¹³C NMR resolves cyclohexyl and methylamine protons, with DEPT-135 aiding in carbon assignment .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (≤ 1.0 Å) is preferred to resolve fluorine disorder in the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays (e.g., in vitro vs. in vivo models)?

- Iterative Data Validation : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).

- Dose-Response Analysis : Apply nonlinear regression models to assess potency (EC₅₀) and efficacy (Eₘₐₓ) across systems.

- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify assay-specific variables (e.g., membrane permeability in cell-based assays) that skew outcomes .

Q. What experimental strategies are recommended to study this compound’s interaction with central nervous system (CNS) targets?

- In Vitro Binding Assays : Screen against serotonin/dopamine transporters (SERT/DAT) using radiolabeled ligands (e.g., [³H]paroxetine) in transfected HEK293 cells.

- In Vivo Behavioral Models : Test anxiolytic or stimulant effects in rodents via elevated plus maze or locomotor activity assays, ensuring pharmacokinetic profiling (plasma half-life, brain penetration) .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in homology-modeled receptors, prioritizing residues within 5 Å of the trifluoromethyl group .

Q. How can computational methods elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., DFT at B3LYP/6-31G* level) to identify nucleophilic/electrophilic regions influenced by the cyclohexyl and trifluoromethyl groups.

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (≥ 100 ns trajectories) to assess conformational stability, focusing on hydrophobic interactions between the cyclohexyl group and receptor pockets .

- Machine Learning : Train SAR models (e.g., random forest) on datasets incorporating descriptors like LogP, polar surface area, and Hirshfeld charges .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Solvent Screening : Test mixed-solvent systems (e.g., hexane/ethyl acetate) to balance solubility and nucleation rates.

- Cryocooling : Use liquid nitrogen to stabilize crystals during data collection, especially for radiation-sensitive trifluoromethyl groups.

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning fractions if crystal quality is suboptimal .

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (25–60°C) for 24–72 hours, monitoring degradation via HPLC-UV/ELSD.

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated (40–80°C) conditions.

- Mass Spectrometry Identification : Characterize degradation products (e.g., defluorination or cyclohexyl ring oxidation) via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.